{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
CAS No.: 479360-29-7
Cat. No.: VC4742108
Molecular Formula: C15H14FNO3S
Molecular Weight: 307.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 479360-29-7 |
|---|---|
| Molecular Formula | C15H14FNO3S |
| Molecular Weight | 307.34 |
| IUPAC Name | [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H14FNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18) |
| Standard InChI Key | STXXXGRPPCNZLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Introduction
The compound {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a complex organic molecule that integrates a thiophene ring with a carbamoyl group and a fluorophenyl moiety. Despite the lack of specific literature directly referencing this compound, its components and similar structures suggest potential applications in pharmaceuticals and organic synthesis. This article will explore the theoretical aspects, potential applications, and related research findings based on similar compounds.
Pharmaceutical Development:
Compounds with thiophene rings are often explored for their biological activity, including antiviral and anticancer properties . The addition of a carbamoyl group and a fluorophenyl moiety could enhance interactions with biological targets, potentially improving efficacy or selectivity.
Organic Synthesis:
As a building block, this compound could be used to synthesize more complex molecules, leveraging the reactivity of the carbamoyl and thiophene groups. This is particularly relevant in materials science and nanotechnology, where unique molecular structures are sought for specific applications .
Agricultural Chemicals:
Similar to other thiophene derivatives, it might be used in agrochemical formulations to improve the absorption and effectiveness of pesticides or herbicides .
Research Findings and Related Compounds
While specific research on {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is lacking, related compounds provide insights:
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Thiophene Derivatives: Thiophene-based compounds have shown promise in antiviral assays, with some derivatives exhibiting activity in the micromolar range . The incorporation of fluorophenyl groups could enhance these properties by altering the pharmacokinetic profile.
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Carbamoyl Groups: The presence of carbamoyl groups can influence the solubility and bioavailability of compounds, potentially improving their drug-like properties .
Data Tables
Given the lack of direct data on {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate, we can consider properties of similar compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume